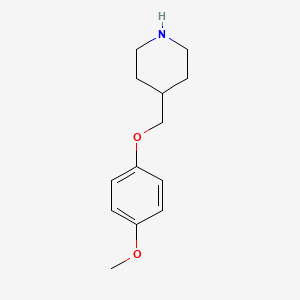

4-(4-Methoxy-phenoxymethyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-2-4-13(5-3-12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWGQYGFHRSCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424666 | |

| Record name | 4-(4-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63608-38-8 | |

| Record name | 4-[(4-Methoxyphenoxy)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63608-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Methoxyphenol

The most common industrial preparation involves the monomethylation of hydroquinone (B1673460). This can be achieved using various methylating agents. A classic laboratory method uses dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide. mdma.ch The reaction must be carefully controlled to minimize the formation of the diether byproduct, 1,4-dimethoxybenzene. Another approach involves reacting hydroquinone with methanol (B129727) under pressure in the presence of a catalyst such as cupric chloride. mdma.ch

An alternative route is the Baeyer-Villiger oxidation of p-anisaldehyde (4-methoxybenzaldehyde). This reaction can be performed using hydrogen peroxide with a selenium catalyst or a system of hydrogen peroxide, boric acid, and sulfuric acid, which can yield 4-methoxyphenol (B1676288) in high yields. mdma.ch

| Starting Material | Reagents | Key Transformation | Product | Ref. |

| Hydroquinone | Dimethyl sulfate, NaOH | Monomethylation | 4-Methoxyphenol | mdma.ch |

| Hydroquinone | Methanol, CuCl₂, Pressure | Monomethylation | 4-Methoxyphenol | mdma.ch |

| p-Anisaldehyde | H₂O₂, Selenium Catalyst | Baeyer-Villiger Oxidation | 4-Methoxyphenol |

By preparing these key piperidine (B6355638) and phenol-based precursors, chemists can employ robust and well-established reactions, such as the Williamson ether synthesis or the Mitsunobu reaction, to couple the two fragments and construct the final 4-(4-methoxy-phenoxymethyl)-piperidine architecture. nih.govchegg.com

4 Chloromethyl Piperidine Derivatives

An alternative strategy involves preparing a piperidine (B6355638) intermediate where the hydroxymethyl group is converted into a more reactive leaving group, such as a halide. This makes the piperidine moiety the electrophile in a Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com 4-(Chloromethyl)piperidine, often used as its hydrochloride salt for stability, is a key intermediate for this approach.

The synthesis can be achieved by the chlorination of a suitable piperidinemethanol precursor. For example, N-methylpiperidin-4-ol can be treated with thionyl chloride (SOCl₂) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). chemicalbook.com This reaction converts the hydroxyl group into a chloro group, yielding 4-chloro-N-methylpiperidine. chemicalbook.com A similar multi-step process starting from 4-methylpyridine (B42270) can produce 4-(chloromethyl)pyridine (B78701) hydrochloride, which involves oxidation to picolinic acid, esterification, reduction to 4-pyridinemethanol, and finally chlorination with thionyl chloride. google.com

| Starting Material | Key Reagents | Transformation | Product | Ref. |

| N-methylpiperidin-4-ol | Thionyl chloride, Triethylamine | Chlorination | 4-Chloro-N-methylpiperidine | chemicalbook.com |

| 4-Methylpyridine | 1. KMnO₄2. Methanol (B129727), Acid3. Reductant4. Thionyl chloride | Oxidation, Esterification, Reduction, Chlorination | 4-(Chloromethyl)pyridine hydrochloride | google.com |

The second major component required for the synthesis is 4-methoxyphenol (B1676288) (also known as hydroquinone (B1673460) monomethyl ether or mequinol). While commercially available, understanding its synthesis provides insight into the preparation of substituted analogues.

Chemical Reactivity and Derivatization of 4 4 Methoxy Phenoxymethyl Piperidine Structures

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for derivatization, readily undergoing a variety of reactions to introduce diverse substituents. The nitrogen atom's nucleophilicity allows for reactions such as N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides in the presence of a base. For instance, reaction with substituted benzyl (B1604629) chlorides in the presence of potassium carbonate in a solvent like ethanol (B145695) can yield the corresponding N-benzyl derivatives. The reactivity of the benzyl chloride can be influenced by the substituents on its aromatic ring; for example, p-methoxybenzyl chloride is a highly reactive SN1 electrophile. chemicalforums.com In some cases, alternative conditions such as using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a non-protic solvent like dichloromethane (B109758) are employed to avoid side reactions. chemicalforums.com

N-Acylation: Acylation of the piperidine nitrogen is a common strategy to introduce amide functionalities. This can be achieved using acyl chlorides or acid anhydrides. A variety of coupling reagents developed for peptide synthesis, such as 1-Hydroxybenzotriazole (HOBt) and O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can also be employed for efficient N-acylation under mild conditions. arkat-usa.org

Reductive Amination: The piperidine nitrogen can be functionalized through reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced by a reducing agent such as sodium triacetoxyborohydride (B8407120) to form the N-substituted piperidine. chim.itresearchgate.net This method is particularly useful for introducing a wide range of alkyl and arylalkyl groups.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., benzyl chloride), K2CO3, EtOH, Microwave 80°C | N-Alkyl-4-(4-methoxyphenoxymethyl)piperidine | chemicalforums.com |

| N-Acylation | Acyl chloride, base (e.g., triethylamine), CH2Cl2 | N-Acyl-4-(4-methoxyphenoxymethyl)piperidine | arkat-usa.org |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | N-Substituted-4-(4-methoxyphenoxymethyl)piperidine | researchgate.net |

Modifications of the Phenoxymethyl (B101242) Ether Linkage

The phenoxymethyl ether linkage in 4-(4-Methoxy-phenoxymethyl)-piperidine is generally stable but can be cleaved under specific, often harsh, conditions. Modifications of this linkage are less common than reactions at the piperidine nitrogen but can be achieved through methods like acid-catalyzed cleavage and hydrogenolysis.

Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by a halide ion can cleave the C-O bond. wikipedia.org Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl ethers, often used at low temperatures in chlorinated solvents. ufp.ptnih.govgvsu.edu The mechanism can be complex, sometimes involving a bimolecular pathway where a second ether-BBr₃ adduct acts as the bromide donor. ufp.ptresearchgate.net The reaction typically cleaves the aryl-oxygen bond, yielding a phenol (B47542) and an alkyl bromide. The stability of the ether linkage is pH-dependent, with increased hydrolysis of similar phenoxy ether linkages observed under strongly acidic conditions. usda.gov

Hydrogenolysis: Catalytic hydrogenolysis is another method for cleaving the phenoxymethyl ether bond. This reaction typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or ruthenium-based catalysts, and a source of hydrogen. researchgate.netscholaris.carsc.org The reaction involves the cleavage of the C-O bond and saturation with hydrogen, which can lead to the formation of 4-methylpiperidine (B120128) and 4-methoxyphenol (B1676288). The efficiency and selectivity of the hydrogenolysis can be influenced by the choice of catalyst, solvent, and reaction conditions.

| Method | Reagents and Conditions | Typical Products | Reference |

|---|---|---|---|

| Acid-Catalyzed Cleavage | BBr3, CH2Cl2, low temperature | 4-(Bromomethyl)piperidine and 4-methoxyphenol | ufp.ptnih.gov |

| Hydrogenolysis | H2, Pd/C or Ru catalyst, solvent, heat | 4-Methylpiperidine and 4-methoxyphenol | rsc.org |

Substituent Effects on the Methoxy-phenyl Ring

The electronic properties of the methoxy-phenyl ring can be modulated by the introduction of additional substituents, which in turn influences the reactivity of the entire molecule. The methoxy (B1213986) group itself is an electron-donating group, activating the aromatic ring towards electrophilic substitution and influencing the stability of the ether linkage.

Electron-withdrawing groups (such as nitro or cyano groups) on the phenyl ring can make the aryl carbon of the ether linkage more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.govrsc.org Conversely, additional electron-donating groups would further activate the ring for electrophilic attack but could make SNAr reactions more difficult. The position of these substituents (ortho, meta, or para to the ether linkage) is also critical in determining their effect on reactivity. For instance, in SNAr reactions, electron-withdrawing groups in the ortho or para positions have a more pronounced rate-enhancing effect due to their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comrsc.org

In the context of developing analogues, modifying the substitution pattern on the methoxy-phenyl ring is a key strategy. For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, various substituents on the phenoxy group, such as fluoro, chloro, and methyl groups, were explored to investigate their impact on biological activity. nih.gov It was observed that a 3,4-difluorophenoxy group resulted in a highly potent compound, while replacing a 4-fluoro with a 4-chloro substituent led to a decrease in activity. nih.gov

Development of Novel Analogues and Derivatives

The chemical reactivity of the this compound scaffold has been exploited to develop a diverse range of novel analogues and derivatives. These efforts are often driven by the search for compounds with specific biological activities.

A common approach involves the synthesis of a library of compounds with variations at the piperidine nitrogen. Starting from a protected precursor, such as a Boc-protected 4-(hydroxymethyl)piperidine, the phenoxymethyl ether linkage is first established. Subsequent deprotection of the nitrogen allows for the introduction of a wide array of substituents via N-alkylation or reductive amination. nih.gov This strategy has been used to synthesize series of compounds for screening as dopamine (B1211576) D4 receptor antagonists. nih.gov

Furthermore, modifications can be made to the piperidine ring itself, although this is often more synthetically challenging. The introduction of substituents on the piperidine ring can create stereocenters and significantly impact the conformational properties of the molecule. Additionally, as mentioned in the previous section, the substitution pattern on the aromatic ring can be varied to fine-tune the electronic and steric properties of the molecule. The synthesis of N-aryl piperidine derivatives has also been explored, with substituents on the aryl ring greatly influencing the biological activity of the resulting compounds. nih.gov

The development of these novel analogues often involves multi-step synthetic sequences, and the choice of protecting groups for the piperidine nitrogen is crucial for achieving the desired chemical transformations in a controlled manner.

| Compound Name |

|---|

| This compound |

| N-benzyl-4-(4-methoxyphenoxymethyl)piperidine |

| N-acyl-4-(4-methoxyphenoxymethyl)piperidine |

| N-Substituted-4-(4-methoxyphenoxymethyl)piperidine |

| 4-(Bromomethyl)piperidine |

| 4-methoxyphenol |

| 4-methylpiperidine |

| Boc-protected 4-(hydroxymethyl)piperidine |

| 4,4-difluoro-3-(phenoxymethyl)piperidine |

| N-aryl piperidine |

Structure Activity Relationship Sar Studies of 4 4 Methoxy Phenoxymethyl Piperidine Analogues

Elucidation of Structural Determinants for Biological Activity

SAR studies have successfully identified several structural components of 4-(4-methoxy-phenoxymethyl)-piperidine analogues that are critical for their biological activity. The core scaffold can be deconstructed into three primary regions: the piperidine (B6355638) ring, the phenoxymethyl (B101242) linker, and the substituted phenyl ring. Each of these plays a defined role in molecular recognition and interaction with biological targets.

The piperidine ring often serves as the foundational scaffold, containing a basic nitrogen atom that is typically protonated at physiological pH. This positive charge is frequently crucial for forming ionic interactions with acidic amino acid residues in the binding sites of receptors and transporters. The substitution pattern and stereochemistry of this ring are known to significantly affect binding affinity and functional activity.

The phenoxymethyl linker connects the piperidine core to the aromatic phenyl ring. The length, rigidity, and geometry of this linker are determining factors for the proper orientation of the molecule within the binding pocket. The ether oxygen atom can act as a hydrogen bond acceptor, further anchoring the ligand to its target.

Impact of Substitutions on the Piperidine Ring System

Modifications to the piperidine ring are a cornerstone of SAR studies for this class of compounds, as they directly influence the molecule's interaction with its biological target. Key areas of investigation include the nature of the substituent on the piperidine nitrogen and the stereochemistry of substituents on the ring itself.

The substituent on the piperidine nitrogen is a critical modulator of activity. In studies of related compounds, replacing the nitrogen-bound hydrogen with small alkyl groups or other functionalities has been shown to significantly alter potency and selectivity. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a methylpiperidine ether analog was found to be equipotent with an isopropyl analog, while the removal of the alkyl group (unsubstituted NH) led to a much less active compound. nih.govresearchgate.net

Stereochemistry of the piperidine ring also plays a pivotal role. For 3,4-disubstituted piperidine analogues, the relative orientation (cis or trans) and the absolute configuration ((+)- or (-)-enantiomer) of the substituents can dictate selectivity for different monoamine transporters. nih.gov Studies on such analogues revealed that (-)-cis isomers exhibited selectivity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). In contrast, (-)-trans and (+)-cis isomers tended to show selectivity for the serotonin (B10506) transporter (SERT) or dual SERT/NET activity. nih.gov This demonstrates that the spatial arrangement of substituents on the piperidine ring is a key factor in achieving transporter selectivity.

Unsaturation within the piperidine ring can also enhance potency. In one study of related azaindole-piperidine compounds, introducing a double bond into the piperidine ring resulted in a tenfold increase in activity compared to the saturated analogue. dndi.org

| Compound Series | Piperidine Ring Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | N-H (unsubstituted) | Significantly reduced activity. | nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | N-Methyl | Active compound, equipotent with N-isopropyl. | nih.gov |

| 3,4-disubstituted piperidines | (-)-cis stereoisomer | Showed selectivity for DAT/NET. | nih.gov |

| 3,4-disubstituted piperidines | (-)-trans and (+)-cis stereoisomers | Showed selectivity for SERT or SERT/NET. | nih.gov |

| Azaindole-piperidine analogues | Introduction of unsaturation (double bond) | Ten-fold increase in potency. | dndi.org |

Influence of Variations in the Phenoxy Moiety

The phenoxy moiety, particularly the substituted phenyl ring, is another critical region for modulating the pharmacological activity of this compound analogues. The nature and position of substituents on this aromatic ring can profoundly affect binding affinity and selectivity.

The methoxy (B1213986) group at the 4-position is often a key feature. In studies of related 4-phenylpiperidines targeting monoamine oxidase (MAO), compounds with a methoxy group displayed a strong affinity for MAO-A. nih.gov Similarly, in a series of 4-azaindole-2-piperidine compounds, 4-methoxyindole (B31235) analogues possessed the highest potency against Trypanosoma cruzi, while analogues lacking the 4-methoxy group were less active. dndi.org This highlights the importance of this specific substituent for activity in different biological contexts.

Replacing or altering the substituents on the phenyl ring can lead to significant changes in activity. For example, in the development of selective serotonin reuptake inhibitors based on a meperidine scaffold, substitutions on the aryl ring were explored. uno.edu Analogues with 4-nitro, 4-methoxy, and 3,4-dichloro substitutions on a benzyl (B1604629) ester moiety exhibited high potency for the serotonin transporter. uno.edu In another study, moving the piperidine group from the 4-position to the 3-position of the benzamide (B126) was tolerated but resulted in a less active compound, while the complete removal of the phenoxy group (unsubstituted phenol) rendered the compound inactive. nih.gov

| Compound Series | Phenoxy Moiety Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Phenylpiperidines | 4-Methoxy group on phenyl ring | Strong affinity for MAO-A. | nih.gov |

| 4-Azaindole-2-piperidines | 4-Methoxy group on indole (B1671886) ring | Highest potency against T. cruzi. | dndi.org |

| 4-Azaindole-2-piperidines | Unsubstituted indole ring | Lower potency. | dndi.org |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Unsubstituted phenol (B47542) (removal of benzamide) | Inactive compound. | nih.gov |

| Meperidine Analogues | 4-nitro, 4-methoxyl, 3,4-dichloro on benzyl ester | High potency for serotonin transporter. | uno.edu |

Conformational Analysis and its Correlation with Activity

The three-dimensional structure and conformational flexibility of this compound analogues are intimately linked to their biological activity. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or equatorial position. The energetic preference for the equatorial position for bulky substituents is a well-established principle that often correlates with higher activity, as it can reduce steric hindrance and facilitate a more favorable interaction with the target binding site.

The relative orientation of substituents, as dictated by the ring's conformation, is crucial. For instance, the distinct pharmacological profiles of cis and trans isomers of 3,4-disubstituted piperidines underscore the importance of the spatial relationship between the groups attached to the ring. nih.gov The specific orientation of these substituents determines how the molecule fits into the binding pocket and which specific interactions it can form. This conformational arrangement influences not only the binding affinity but also the selectivity of the compound for different receptors or transporters. nih.gov For example, the ability of (+)-cis isomers to favor SERT/NET binding while (-)-cis analogues favor DAT/NET suggests that the transporters have subtly different topographies in their binding sites that can distinguish between these specific conformations. nih.gov

Computational Chemistry and Molecular Modeling of 4 4 Methoxy Phenoxymethyl Piperidine

Quantum Chemical Calculations (DFT, etc.) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for determining the electronic structure and stable conformations of 4-(4-Methoxy-phenoxymethyl)-piperidine.

DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to optimize the molecule's geometry, predicting its most stable three-dimensional shape. nih.govresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformational preferences. For instance, the piperidine (B6355638) ring typically adopts a stable chair conformation.

Furthermore, these calculations provide insights into the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are critical for assessing the molecule's chemical reactivity and stability. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atoms of the methoxy (B1213986) and ether groups, along with the nitrogen of the piperidine ring, are expected to be key nucleophilic centers, guiding its intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for a Phenoxymethyl-piperidine Analog This table presents hypothetical data based on typical values for similar structures to illustrate the output of DFT calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures overall molecular polarity |

| N(piperidine) Mulliken Charge | -0.42 e | Quantifies the negative charge on the nitrogen atom nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to the active site of a biological target, typically a protein or enzyme. jetir.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results predict the preferred binding pose and the strength of the interaction, often expressed as a binding energy or docking score. nanobioletters.com

For derivatives of phenoxymethyl-piperidine, docking studies can elucidate how the molecule fits into the binding pocket of targets like serotonin (B10506) transporters (SERT) or sigma (σ) receptors. nih.govnih.gov These simulations can identify key interactions, such as:

Hydrogen Bonds: The nitrogen in the piperidine ring or the ether oxygen could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and piperidine rings can engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.net

Ionic Interactions: The protonated piperidine nitrogen can form a crucial salt bridge with acidic residues like aspartic acid in a receptor's active site. nih.gov

Table 2: Example Molecular Docking Results for a Piperidine Derivative against a Serotonin Receptor Model This table contains representative data to demonstrate docking simulation outputs.

| Parameter | Value | Details |

| Binding Affinity | -9.1 kcal/mol | A lower value indicates stronger predicted binding. nanobioletters.com |

| Key Interacting Residues | ASP112, TYR150, PHE335 | Amino acids in the receptor's active site forming crucial bonds. |

| Hydrogen Bonds | 1 (with ASP112) | A key electrostatic interaction stabilizing the complex. |

| Hydrophobic Interactions | TYR150, ILE172, PHE335 | Van der Waals and π-π stacking interactions contributing to binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs including this compound, a QSAR model can predict the activity of new, unsynthesized compounds.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic properties, and hydrophobicity. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 or Ki values). nih.govnih.gov

A robust QSAR model is characterized by high statistical quality, indicated by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov Such models can highlight which molecular properties are most important for the desired biological effect. For instance, a model might reveal that activity increases with molecular hydrophobicity but decreases with the size of a particular substituent. nih.gov

Table 3: Sample QSAR Model for a Series of Piperidine-Based SERT Inhibitors This table illustrates a hypothetical QSAR equation and its statistical validation.

| Component | Description |

| Model Equation | pIC50 = 0.65 * (LogP) - 0.21 * (Molecular Weight) + 0.88 * (Num_H_Acceptors) + 3.5 |

| Descriptors | LogP (hydrophobicity), Molecular Weight, Number of Hydrogen Bond Acceptors |

| R² | 0.85 |

| Q² | 0.76 |

| Interpretation | The model suggests that higher hydrophobicity and more hydrogen bond acceptors, combined with lower molecular weight, are favorable for activity. |

Dynamics Simulations and Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation of the this compound-receptor complex, placed in a simulated physiological environment, can provide critical insights into the stability of the binding pose predicted by docking. researchgate.net

During an MD simulation, the trajectory of the complex is analyzed to assess its stability. A key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD over the simulation time (e.g., nanoseconds) suggests that the ligand remains securely bound in its predicted pose.

These simulations also reveal the conformational flexibility of both the ligand and the protein. They can highlight which interactions are most persistent and crucial for stable binding. Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone.

Analytical Methodologies for Characterization of 4 4 Methoxy Phenoxymethyl Piperidine and Its Derivatives

Spectroscopic Techniques (NMR, MS, IR) in Structural Elucidation

Spectroscopic methods are fundamental tools for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful technique for determining the precise structure of 4-(4-Methoxy-phenoxymethyl)-piperidine. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the types of carbon atoms present. For the parent compound, distinct signals corresponding to the piperidine (B6355638) ring, the phenoxymethyl (B101242) group, the aromatic protons, and the methoxy (B1213986) group are expected.

Based on typical chemical shifts for similar structures, the expected ¹H NMR signals for this compound are summarized below. chemicalbook.comchemicalbook.comresearchgate.net The piperidine ring protons typically appear in the upfield region (δ 1.0-3.5 ppm), while the aromatic protons are found in the downfield region (δ 6.5-7.5 ppm). researchgate.net The methoxy group protons characteristically appear as a sharp singlet around δ 3.7-3.8 ppm.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would confirm the molecular weight. The fragmentation pattern would likely involve cleavage of the ether linkage and fragmentation of the piperidine ring, providing further structural confirmation. oup.comresearchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within a molecule. The spectrum of this compound would be expected to show several key absorption bands. These include the N-H stretching vibration of the secondary amine in the piperidine ring, C-H stretching for both aliphatic and aromatic hydrogens, C-O stretching for the ether linkage, and C=C stretching for the aromatic ring. researchgate.netnist.govnist.gov

Table 1: Representative Spectroscopic Data for the Structural Elucidation of a this compound Structure This table presents hypothetical yet characteristic data based on the analysis of constituent functional groups and related piperidine derivatives.

| Technique | Parameter | Expected Value/Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | ~ 6.8-7.0 ppm (d, 2H, Ar-H) |

| ~ 6.8-7.0 ppm (d, 2H, Ar-H) | ||

| ~ 3.8 ppm (s, 3H, -OCH₃) | ||

| ~ 3.7 ppm (d, 2H, -O-CH₂-) | ||

| ~ 3.0 ppm (m, 2H, Piperidine H-2, H-6 axial/eq) | ||

| ~ 2.6 ppm (m, 2H, Piperidine H-2, H-6 axial/eq) | ||

| ~ 1.5-1.8 ppm (m, 5H, Piperidine H-3, H-4, H-5) | ||

| ~ 1.5 ppm (br s, 1H, N-H) | ||

| ¹³C NMR | Chemical Shift (δ) | ~ 154.0 ppm (Ar-C-O) |

| ~ 115.0 ppm (Ar-C) | ||

| ~ 75.0 ppm (-O-CH₂-) | ||

| ~ 55.0 ppm (-OCH₃) | ||

| ~ 45.0 ppm (Piperidine C-2, C-6) | ||

| ~ 38.0 ppm (Piperidine C-4) | ||

| ~ 30.0 ppm (Piperidine C-3, C-5) | ||

| MS (EI) | m/z | M⁺ peak corresponding to the molecular weight |

| Fragments corresponding to the methoxyphenyl group, piperidinemethyl group, and tropylium (B1234903) ion. | ||

| IR | Wavenumber (cm⁻¹) | ~ 3300-3400 (N-H stretch) |

| ~ 3000-3100 (Aromatic C-H stretch) | ||

| ~ 2850-2950 (Aliphatic C-H stretch) | ||

| ~ 1510, 1600 (Aromatic C=C stretch) | ||

| ~ 1245 (Aryl-O stretch, asymmetric) | ||

| ~ 1035 (Aryl-O stretch, symmetric) | ||

| ~ 1110 (Alkyl-O stretch) |

Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of synthesis reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For piperidine derivatives, reverse-phase HPLC (RP-HPLC) is frequently used. sielc.com The choice of column (e.g., C18) and mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid) is crucial for achieving good separation. sielc.comresearchgate.net A Diode-Array Detector (DAD) can be used to obtain UV spectra of the eluting peaks, aiding in peak identification and purity assessment. researchgate.net The method's parameters, such as flow rate and gradient, can be optimized to ensure sharp peaks and baseline separation from any impurities or starting materials. researchgate.net

Gas Chromatography (GC) GC is particularly suitable for volatile and thermally stable compounds. google.com For the analysis of piperidine derivatives, which may require derivatization to increase their volatility, GC provides high resolution and sensitivity. oup.com A Flame Ionization Detector (FID) is commonly used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity and selectivity for nitrogen-containing compounds like piperidines. oup.comgoogle.com When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the separated components based on their mass spectra. oup.comresearchgate.net

Table 2: Typical Chromatographic Conditions for the Analysis of Piperidine Derivatives This table summarizes common starting conditions for method development based on published analyses of related compounds.

| Technique | Parameter | Typical Conditions |

| HPLC | Column | Reverse-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) researchgate.net |

| Mobile Phase | A: Water + 0.1% Formic Acid / B: Acetonitrile + 0.1% Formic Acid sielc.com | |

| Gradient | Linear gradient from 5% B to 95% B | |

| Flow Rate | 0.3 - 0.5 mL/min researchgate.net | |

| Detection | UV/DAD at 229 nm and 272 nm researchgate.net | |

| GC | Column | Capillary column (e.g., Agilent CP-Sil8CB-Amines) google.com |

| Carrier Gas | Helium or Nitrogen google.com | |

| Injector Temp. | 250 °C | |

| Oven Program | Start at 100 °C, ramp to 280 °C | |

| Detector | FID or NPD oup.comgoogle.com | |

| Derivatization | May be required (e.g., acylation) to improve volatility and peak shape. oup.com |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods elucidate the connectivity of atoms, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for confirming the absolute structure, stereochemistry, and conformation of a crystalline compound.

To perform this analysis, a suitable single crystal of the target compound or a derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise atomic positions can be determined. The data obtained includes unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. researchgate.netmdpi.com This information reveals crucial structural details such as bond lengths, bond angles, and torsional angles, providing insight into intermolecular interactions like hydrogen bonding in the crystal lattice. researchgate.netnih.gov For derivatives of this compound, crystallography can confirm the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the bulky phenoxymethyl substituent. nih.gov

Table 3: Illustrative Crystallographic Data for Piperidine Derivatives This table presents examples of crystallographic data obtained for various substituted piperidine compounds, demonstrating the type of information generated.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | Monoclinic | P2₁/n | a = 9.2783(7) Å, b = 14.6933(12) Å, c = 15.6025(12) Å, β = 103.493(3)° | researchgate.net |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione derivative | Monoclinic | P2₁ | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | mdpi.com |

| 4-diphenylcarbamyl-N-methyl-piperidine methobromide | Orthorhombic | Pbca | a = 11.234 Å, b = 17.589 Å, c = 21.467 Å | nih.gov |

Role As Precursors and Synthetic Intermediates in Complex Molecule Synthesis

Application in the Synthesis of Therapeutically Relevant Compounds

The 4-(4-Methoxy-phenoxymethyl)-piperidine moiety is a key structural element in a variety of compounds with significant therapeutic potential. Its utility as a synthetic intermediate is prominently highlighted in the development of targeted cancer therapies and treatments for neurological disorders.

A significant application of a closely related derivative is in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. news-medical.netresearchgate.netatlantis-press.com A key intermediate in the synthesis of Vandetanib is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. news-medical.netresearchgate.netatlantis-press.com This intermediate is synthesized from piperidin-4-ylmethanol through a sequence of reactions including acylation, sulfonation, and substitution, demonstrating a practical route to functionalized phenoxymethyl (B101242) piperidines. news-medical.netresearchgate.netatlantis-press.com

Furthermore, the broader class of phenoxymethyl piperidine (B6355638) derivatives has been instrumental in the discovery of novel antagonists for the dopamine (B1211576) D4 receptor. chemrxiv.org These antagonists are being investigated for their potential in treating various central nervous system disorders. The synthesis of these complex molecules often involves the strategic introduction of the 4-(phenoxymethyl)-piperidine scaffold, with modifications to the phenoxy group to optimize binding affinity and selectivity. chemrxiv.org

The versatility of the piperidine scaffold is also evident in the development of CCR5 antagonists, a class of antiviral drugs used in the treatment of HIV-1. rsc.org While not a direct example of this compound, the synthetic strategies employed to create these complex molecules often involve the coupling of a substituted piperidine with other heterocyclic systems, a principle directly applicable to the utilization of our target compound.

Strategies for Incorporating the this compound Scaffold into Larger Architectures

The integration of the this compound unit into more complex molecular frameworks relies on a range of well-established synthetic methodologies. The reactivity of the piperidine nitrogen and the potential for further functionalization of the aromatic ring provide multiple handles for elaboration.

A primary strategy involves the N-alkylation or N-arylation of the piperidine nitrogen. This can be achieved through reactions with various electrophiles such as alkyl halides, aryl halides (via Buchwald-Hartwig or Ullmann coupling), or through reductive amination with aldehydes and ketones. This approach allows for the direct attachment of the piperidine scaffold to a larger molecular backbone.

Another common strategy is the use of amide bond formation . The piperidine nitrogen can readily react with carboxylic acids, acid chlorides, or activated esters to form robust amide linkages. This is a widely used method in medicinal chemistry for connecting different molecular fragments.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for incorporating the this compound moiety. If the aromatic ring of the phenoxymethyl group is further functionalized with a halide or a boronic acid derivative, it can participate in reactions like Suzuki, Stille, or Heck couplings to form new carbon-carbon or carbon-heteroatom bonds.

The synthesis of dopamine D4 receptor antagonists often employs a modular approach where the substituted phenoxymethyl piperidine is coupled with other heterocyclic fragments. chemrxiv.org This typically involves a multi-step sequence that may include the initial formation of the ether linkage between the piperidine methanol (B129727) precursor and the substituted phenol (B47542), followed by N-functionalization of the piperidine ring. chemrxiv.org

The following table summarizes common strategies for incorporating the this compound scaffold:

| Strategy | Reactants | Bond Formed | Typical Application |

| N-Alkylation | Alkyl halide, Epoxide | C-N | Attachment to aliphatic side chains |

| Reductive Amination | Aldehyde, Ketone | C-N | Introduction of substituted alkyl groups on nitrogen |

| N-Arylation | Aryl halide, Aryl boronic acid | C-N (Aryl) | Connection to aromatic or heteroaromatic systems |

| Amide Coupling | Carboxylic acid, Acid chloride | C(O)-N | Linking molecular fragments via an amide bond |

| Suzuki Coupling | Aryl halide, Aryl boronic acid | C-C (Aryl-Aryl) | Elaboration of the phenoxymethyl aromatic ring |

Industrial and Process Chemistry Considerations for Intermediate Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of several process chemistry principles to ensure efficiency, cost-effectiveness, and sustainability. pmarketresearch.com

Reaction Conditions and Safety: Industrial processes favor reaction conditions that are safe, reproducible, and scalable. This often means avoiding extreme temperatures and pressures, and using solvents that are environmentally friendly and easy to handle. ajchem-a.com The use of catalytic processes is highly desirable as it reduces waste and improves atom economy. ajchem-a.com

Purification and Impurity Profile: The purification of the final intermediate is a crucial step to ensure it meets the stringent quality requirements for pharmaceutical use. Crystallization is often the preferred method for purification on a large scale as it is efficient and can provide a product with high purity. googleapis.com A thorough understanding of the impurity profile is essential, and analytical methods must be in place to monitor and control the levels of any impurities. derpharmachemica.com

Sustainability and Green Chemistry: There is a growing emphasis on developing sustainable and environmentally friendly manufacturing processes in the pharmaceutical industry. pmarketresearch.com This includes minimizing waste, reducing energy consumption, and using renewable resources where possible. The development of continuous flow processes for the synthesis of piperidine-based APIs is an area of active research, offering potential advantages in terms of safety, efficiency, and scalability. pmarketresearch.com

The following table outlines key industrial and process chemistry considerations:

| Consideration | Key Aspects | Importance |

| Cost of Goods (COGs) | Raw material costs, reagent efficiency, energy consumption | Directly impacts the economic viability of the final drug product. |

| Process Safety | Hazard analysis of reagents and reactions, control of exotherms | Ensures the safety of manufacturing personnel and the environment. |

| Scalability | Robustness of the process at larger scales, heat and mass transfer | Determines if the laboratory synthesis can be successfully transferred to a production plant. |

| Yield and Throughput | Optimization of reaction conditions, minimizing side reactions | Maximizes the amount of product obtained from a given amount of starting material. |

| Purity and Quality Control | Development of effective purification methods, analytical testing | Ensures the intermediate meets regulatory standards for use in pharmaceuticals. |

| Environmental Impact | Waste minimization, use of green solvents, atom economy | Addresses the growing need for sustainable manufacturing practices. |

Mechanistic Insights into Pharmacological Target Interactions of 4 4 Methoxy Phenoxymethyl Piperidine Analogues

Receptor Binding Profiles and Ligand-Target Specificity

Analogues of 4-(4-methoxyphenoxymethyl)-piperidine have been extensively studied for their binding affinity and selectivity across several important receptor families. The structural modifications on the piperidine (B6355638) ring, the linker, and the phenoxy moiety significantly influence the ligand-target specificity.

Sigma Receptors (σ1 and σ2): Phenoxyalkylpiperidines, including methoxy-substituted variants, are recognized as high-affinity ligands for sigma receptors. Radioligand binding assays have shown that compounds like 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine exhibit subnanomolar affinity for the sigma-1 (σ1) receptor, with Ki values ranging from 0.89 to 1.49 nM. uniba.itnih.gov These compounds generally show greater selectivity for the σ1 receptor over the σ2 receptor. uniba.it For instance, many analogues display moderate to low affinity for the σ2 receptor, with Ki values often in the range of 52.3–809 nM. uniba.it This selectivity confirms that the phenoxy portion connected to the piperidine is an optimal scaffold for targeting σ1 receptors. uniba.it The degree of methylation on the piperidine ring also plays a critical role; increasing steric hindrance around the basic nitrogen atom can progressively decrease the affinity for the σ1 receptor. uniba.itnih.gov

Dopamine (B1211576) Receptors: The 4-(phenoxymethyl)piperidine (B1622545) scaffold is a key feature in a class of potent and selective dopamine D4 receptor (D4R) antagonists. Structure-activity relationship (SAR) studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogues have identified compounds with exceptional binding affinity for the D4 receptor. nih.gov For example, compound 14a from one such study displayed a Ki value of 0.3 nM for the human D4 receptor. nih.govchemrxiv.org These analogues demonstrate remarkable selectivity, often over 2000-fold, for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govchemrxiv.org The binding affinity is highly sensitive to substitutions on both the phenoxy ring and the other end of the piperidine scaffold. chemrxiv.org For example, compounds with a 4-cyanophenoxy or a 3,4-difluorophenoxy group have shown single-digit nanomolar binding to the D4 receptor. chemrxiv.org

Opioid Receptors: 4-substituted piperidine derivatives have also been evaluated for their interaction with opioid receptors. These compounds can display a balanced, low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.govnih.gov The binding affinities for a series of such analogues ranged from 0.29 nM to 29 nM for MOR and 6.6 nM to 150 nM for DOR. nih.gov The nature of the lipophilic side chain attached to the core structure significantly modulates the receptor selectivity and affinity. nih.gov For instance, modifications at the 4-position of the piperidine ring can increase binding affinity at the MOR. plos.org

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| Phenoxyalkylpiperidines | Sigma-1 (σ1) | 0.89 - 1.49 nM | High selectivity over σ2 (Ki: 52.3–809 nM) |

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 | 0.3 nM - 135 nM | >2000-fold selective over D1, D2, D3, D5 |

| 4-Substituted Piperidines | Mu-Opioid (MOR) | 0.29 - 29 nM | Balanced MOR/DOR affinity |

| 4-Substituted Piperidines | Delta-Opioid (DOR) | 6.6 - 150 nM |

Enzyme Inhibition Mechanisms and Kinetics

Beyond receptor binding, analogues of the 4-(4-methoxyphenoxymethyl)-piperidine scaffold have been identified as inhibitors of key enzymes, particularly those involved in neurotransmitter metabolism and transport.

Monoamine Oxidase (MAO): Piperidine derivatives have been extensively investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical for the degradation of monoamine neurotransmitters. Certain pyridazinobenzylpiperidine derivatives show potent and selective inhibition of MAO-B. mdpi.comresearchgate.netnih.gov For example, compound S5 from a synthesized series, featuring a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a Ki value of 0.155 μM. mdpi.comresearchgate.netnih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B. mdpi.comresearchgate.netnih.gov The selectivity for MAO-B over MAO-A is a significant feature, with some compounds showing a selectivity index greater than 19. mdpi.comresearchgate.netnih.gov The structure-activity relationship indicates that substitutions on the piperidine ring are crucial for potent MAO inhibition. nih.govacs.org

Choline (B1196258) Transporter (CHT): The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (B1216132) synthesis and a target for inhibition. While not direct analogues of 4-(4-methoxyphenoxymethyl)-piperidine, structurally related compounds have been shown to inhibit CHT. nih.gov These inhibitors typically act in a competitive manner, binding to the choline transporter protein and preventing the uptake of choline into the presynaptic neuron. nih.govpatsnap.com This disruption of choline transport effectively reduces the synthesis of acetylcholine. patsnap.com The development of potent CHT inhibitors from related scaffolds highlights a potential area of activity for more complex piperidine derivatives. dtic.mil

| Compound Class | Enzyme Target | Inhibition Data | Mechanism of Action |

|---|---|---|---|

| Pyridazinobenzylpiperidines | Monoamine Oxidase B (MAO-B) | IC50: 0.203 μM; Ki: 0.155 μM | Competitive, Reversible |

| Pyridazinobenzylpiperidines | Monoamine Oxidase A (MAO-A) | Weak inhibition (e.g., IC50: 3.857 μM) | - |

| Tetrahydropyrimidines (CHT Inhibitors) | Choline Transporter (CHT) | Ki: 1.3 - 8.3 μM | Competitive |

Molecular Pathways Modulated by Scaffold-Containing Compounds

The interaction of 4-(4-methoxyphenoxymethyl)-piperidine analogues with their primary targets initiates cascades of downstream signaling events, modulating complex molecular pathways within the cell.

Sigma-1 Receptor-Mediated Pathways: The sigma-1 receptor is a ligand-operated molecular chaperone at the endoplasmic reticulum (ER) that modulates numerous signaling pathways. mdpi.comfrontiersin.org Agonists containing the phenoxyalkylpiperidine scaffold can trigger these pathways, leading to pro-survival and neuroprotective effects. nih.govbiorxiv.org Activation of the sigma-1 receptor can regulate calcium homeostasis between the ER and mitochondria, modulate the activity of various ion channels, and influence responses to ER and oxidative stress. frontiersin.orgnih.gov Furthermore, sigma-1 receptor agonists have been shown to promote neurotrophic signaling by upregulating Brain-Derived Neurotrophic Factor (BDNF) and activating downstream pathways involving ERK and AKT. nih.gov Ligand binding can also modulate the oligomerization state of the receptor, influencing its interaction with other proteins like the chaperone BiP and activating pathways such as the IRE1α-XBP1s ER-stress response. mdpi.comnih.gov

Dopamine D4 Receptor-Mediated Pathways: Dopamine D4 receptors are D2-like G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonists based on the 4-(phenoxymethyl)piperidine scaffold block the signaling initiated by dopamine binding. A primary pathway modulated by D4R activation is the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels. nih.govwikipedia.org This, in turn, affects the activity of downstream effectors like protein kinase A (PKA). nih.gov D4 receptors also modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which influences neuronal excitability. nih.govresearchgate.net Additionally, D4 receptor stimulation can activate the mitogen-activated protein kinase (MAPK) signaling cascade (e.g., the ERK pathway), often through transactivation of receptor tyrosine kinases like the PDGFβ receptor. nih.gov

In Vitro Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. Various in vitro assays are employed to demonstrate this cellular target engagement.

Receptor Occupancy in Engineered Cell Lines: A direct method to demonstrate target engagement is through binding assays in cells engineered to express the target receptor. For the 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, target engagement with the dopamine D4 receptor was quantified using competitive inhibition radioligand binding assays. nih.gov These experiments were performed using membranes harvested from Human Embryonic Kidney (HEK293) cells that were stably transfected to express the human D4 receptor. nih.govchemrxiv.org The ability of the test compounds to displace a radiolabeled ligand ([3H]N-methylspiperone) provides a direct measure of target binding (Ki value) in a cellular context. nih.gov

Cellular Thermal Shift Assay (CETSA): The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify drug-target engagement in intact cells and cell lysates without requiring any modification to the compound. nih.govmdpi.comfrontiersin.org The principle of CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govnih.gov This stabilization can be detected by heating the cells or lysate to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining, often by Western blot. frontiersin.org A shift in the melting curve of the protein in the presence of the compound is direct evidence of target engagement. rsc.org While specific CETSA data for 4-(4-methoxyphenoxymethyl)-piperidine are not detailed in the provided context, this methodology represents a key approach for validating the intracellular interactions of such compounds. nih.gov

Functional Cellular Assays: Target engagement can also be inferred from functional assays that measure the downstream consequences of target modulation in a cellular system. For example, the inhibition of the choline transporter by piperidine-related compounds was confirmed through radiolabeled choline uptake experiments in HEK293 cells that were stably transfected with the human CHT. nih.gov The reduction in choline uptake in the presence of the inhibitor provides functional evidence of target engagement.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(4-Methoxy-phenoxymethyl)-piperidine, and how are reaction conditions optimized for academic research?

- Answer: The compound can be synthesized via Grignard reactions, where 4-methoxyphenoxymethyl magnesium bromide reacts with a piperidine precursor under anhydrous conditions to prevent hydrolysis . Multi-step syntheses involving etherification or alkylation reactions are also viable, with purification via chromatography or crystallization . Optimization strategies include using continuous flow reactors to enhance yield (85–92%) and reduce side products .

Q. How is the molecular structure of this compound characterized in academic research?

- Answer: Structural elucidation relies on spectroscopic techniques:

- NMR : Distinguishes substituents (e.g., methoxy at δ 3.8 ppm, piperidine protons at δ 1.5–2.8 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the piperidine ring conformation .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 264) .

Q. What are the primary pharmacological applications of this compound in preclinical studies?

- Answer: Piperidine derivatives are explored as neurotransmitter receptor modulators (e.g., NMDA, serotonin receptors) due to their nitrogenous heterocyclic core . This compound may serve as a scaffold for designing CNS-targeted agents, leveraging its methoxyphenoxy group for enhanced blood-brain barrier permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for receptor selectivity?

- Answer: Systematic modifications to substituents (e.g., replacing methoxy with hydroxyl or halogens) are tested in receptor binding assays. For example:

- Substituent position : Para-methoxy groups enhance NMDA receptor affinity (IC50: 0.025 µM vs. 0.63 µM for unsubstituted analogs) .

- Steric effects : Bulky groups at the piperidine C4 position reduce off-target α1-adrenergic receptor binding .

Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding synthetic prioritization .

Q. What experimental approaches resolve contradictions in reported biological activities of piperidine derivatives across studies?

- Answer: Contradictions arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Methodological solutions include:

- Comparative binding assays : Use standardized receptor preparations (e.g., cloned rat NR1/2B subunits) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain in vitro-in vivo discrepancies .

- Dose-response curves : Quantify potency shifts (e.g., EC50 differences >10-fold indicate assay-specific artifacts) .

Q. How can researchers optimize the yield and purity of this compound in multi-step syntheses?

- Answer: Key strategies include:

- Stepwise quenching : Use ice-cold water to terminate Grignard reactions, minimizing byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity, validated by HPLC .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for assessing the stability of this compound under experimental conditions?

- Answer:

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

- pH-dependent hydrolysis : Test solubility in buffers (pH 1–10) to identify degradation-prone conditions .

- Light sensitivity : Store in amber vials with desiccants to prevent photolytic decomposition .

Q. How do researchers validate the interaction of this compound with biological targets?

- Answer:

- Radioligand displacement assays : Measure Ki values using tritiated antagonists (e.g., [3H]MK-801 for NMDA receptors) .

- Patch-clamp electrophysiology : Quantify ion channel modulation in transfected HEK293 cells .

- In silico modeling : MD simulations (e.g., GROMACS) predict binding kinetics and residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.